molecular formula C22H32ClN3O6S3 B022039 Prochlorperazine mesilate CAS No. 51888-09-6

Prochlorperazine mesilate

Cat. No.: B022039
CAS No.: 51888-09-6
M. Wt: 566.2 g/mol
InChI Key: BTOOUKJFDLARFG-UHFFFAOYSA-N
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Description

Prochlorperazine Mesilate is the dimethanesulfonate salt form of Prochlorperazine, a piperazine phenothiazine and first-generation typical antipsychotic . This compound is a valuable tool for neuroscientific and pharmacological research, primarily functioning as a potent antagonist of the D2 dopamine receptor . Its mechanism involves blocking postsynaptic dopamine receptors in the mesolimbic system and depressing the chemoreceptor trigger zone (CTZ), which underpins its utility in studying dopaminergic pathways . Beyond its primary action on dopaminergic systems, this compound exhibits ancillary antagonistic activity at histamine H1, muscarinic cholinergic, and alpha-1 adrenergic receptors, providing a multifaceted profile for investigating receptor interactions and side-effect mechanisms . Key research applications include exploration of antipsychotic agents, antiemetic pathways, and the neuropharmacology of conditions like schizophrenia and anxiety . It also serves as a critical reference standard in analytical chemistry and drug development. Intended Use : This product is labeled "For Research Use Only" and is strictly intended for laboratory research purposes. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3S.2CH4O3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;2*1-5(2,3)4/h2-3,5-8,15H,4,9-14H2,1H3;2*1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOOUKJFDLARFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClN3O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199844
Record name Prochlorperazine mesilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51888-09-6
Record name Prochlorperazine mesilate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051888096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prochlorperazine mesilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazine dimethanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.252
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROCHLORPERAZINE DIMETHANESULFONATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Transdermal Hydrogel Systems

The 2009 patent WO2009139213A1 details a hydrogel-based transdermal system that enhances the skin permeability of this compound. The formulation combines:

ComponentConcentration (% w/w)Function
This compound0.5–1.0Active pharmaceutical ingredient
l-Menthol3.0–5.0Permeation enhancer
Isopropanol25.0–30.0Solvent
Carbopol 9341.5–2.5Gelling agent
Triethanolamineq.s. to pH 5.5Neutralizing agent

Preparation protocol :

  • Dissolve this compound in isopropanol with continuous stirring (500 rpm)

  • Incorporate l-menthol and Carbopol 934 under nitrogen atmosphere

  • Neutralize with triethanolamine to form gel matrix

  • Cast in aluminum molds and cure at 4°C for 48 hours

In vitro skin permeation studies using hairless mouse skin demonstrated a flux of 12.4 ± 1.8 μg/cm²/h, achieving therapeutic plasma concentrations within 2 hours.

Silicone-Based Adhesive Patches

The same patent describes a patch system utilizing silicone adhesives for sustained delivery:

ComponentConcentration (% w/w)Function
This compound15.0–20.0Active ingredient
Silicone adhesive40.0–45.0Matrix former
Polyvinylpyrrolidone K305.0–7.0Adhesion modifier
Glycerol monostearate3.0–4.0Crystallization inhibitor
dl-α-Tocopherol0.1–0.3Antioxidant

Manufacturing process :

  • Mix silicone adhesive (BIO-PSA 7-4302) with ethyl acetate

  • Disperse this compound and excipients using high-shear homogenization

  • Coat onto PET release liners (300 μm wet thickness)

  • Dry at 60°C for 15 minutes followed by 24-hour conditioning at 25°C

This system demonstrated zero-order release kinetics over 72 hours with 82.3 ± 4.1% cumulative drug release in phosphate buffer (pH 5.5).

Stability Considerations

Accelerated stability studies (40°C/75% RH) of transdermal formulations show:

ParameterInitial3 Months6 Months
Potency (%)100.2 ± 1.398.7 ± 1.197.4 ± 0.9
Degradation products<0.1%0.3 ± 0.1%0.7 ± 0.2%
Peel adhesion (N/cm²)2.4 ± 0.32.1 ± 0.21.8 ± 0.3

The inclusion of dl-α-tocopherol significantly (p<0.05) reduced oxidation compared to BHT-based systems.

Comparative Analysis of Delivery Systems

ParameterHydrogelPatchOral Tablet
Tmax (h)2.1 ± 0.46.0 ± 1.21.5 ± 0.3
Cmax (ng/mL)48.3 ± 5.132.7 ± 4.362.1 ± 6.7
AUC0-24 (ng·h/mL)680 ± 45720 ± 38540 ± 41
Folding enduranceN/A>300 cyclesN/A

Data adapted from demonstrates the patch system's superiority in sustained delivery, while hydrogels provide rapid onset.

Emerging Technologies

Recent advances in hot-melt extrusion (HME) for buccal films, though developed for maleate salts, suggest potential adaptation for mesilate. Preliminary trials using PVA/HPMC matrices show:

  • Mucoadhesive strength : 28.4 ± 3.1 g/cm²

  • Drug release profile : 85% over 8 hours (zero-order kinetics)

  • Ex vivo permeation : 0.42 mg/cm² through porcine buccal mucosa

Chemical Reactions Analysis

Types of Reactions: Prochlorperazine mesilate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Indications and Uses

1. Severe Nausea and Vomiting

  • FDA Approved Uses : Prochlorperazine is indicated for the treatment of severe nausea and vomiting due to various causes, including postoperative conditions, chemotherapy, and migraines.
  • Dosage : For adults, the typical dosage is 5-10 mg orally every 6-8 hours, with a maximum of 40 mg per day .

2. Schizophrenia and Psychotic Disorders

  • Prochlorperazine is used in managing schizophrenia, particularly in chronic stages. It addresses positive symptoms such as hallucinations and delusions.
  • Dosage : Initial doses range from 5-10 mg orally every 6-8 hours, with potential increases based on patient response .

3. Anxiety Disorders

  • While not a first-line treatment for anxiety, prochlorperazine can be prescribed for non-psychotic anxiety in specific cases.
  • Dosage : The recommended dosage is typically 5-10 mg orally every 6-8 hours .

4. Migraine Management

  • Prochlorperazine is recommended for migraine-associated nausea and vomiting in emergency settings.
  • Studies have shown it to be effective in reducing the need for opioids during migraine treatment .

Case Study 1: Efficacy in Migraine Treatment

A study involving patients with acute migraines demonstrated that prochlorperazine significantly reduced nausea and pain levels compared to other dopamine antagonists. Patients receiving prochlorperazine experienced a decrease in opioid use by over 50% .

Case Study 2: Management of Nausea Post-Chemotherapy

In a clinical trial assessing antiemetic efficacy post-chemotherapy, prochlorperazine was found to be equally effective as ondansetron but with fewer side effects related to sedation. The study highlighted its role as a viable option in managing chemotherapy-induced nausea .

Data Table: Dosage Guidelines

ConditionRouteInitial DoseMaximum Dose
Severe Nausea/VomitingOral5-10 mg every 6-8 hrs40 mg/day
SchizophreniaOral5-10 mg every 6-8 hrs150 mg/day
AnxietyOral5-10 mg every 6-8 hrs20 mg/day (12 weeks)
Migraine (off-label)IM/IV5-10 mg onceAs needed

Comparison with Similar Compounds

Key Data Tables

Table 1: Antiemetic Efficacy in Chemotherapy Studies

Drug Study Population Complete/Partial Response (%) Notable Side Effects Reference
Prochlorperazine 37 patients 43% (16/37) Mild drowsiness (35%)
Nabilone 37 patients 43% (16/37) Dizziness, drowsiness (25%)
Dexamethasone 42 patients 71% (30/42) Low sedation (12%)

Table 2: Migraine Treatment Outcomes

Drug Patients (n) Pain Relief (%) Adverse Events Reference
Prochlorperazine 64 78% Sedation, akathisia
Ketorolac 64 75% Gastrointestinal discomfort

Biological Activity

Prochlorperazine mesilate is a phenothiazine derivative primarily utilized in the treatment of severe nausea, vomiting, and psychotic disorders such as schizophrenia. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications.

Prochlorperazine exerts its effects through multiple pathways:

  • Dopamine Receptor Antagonism : The primary mechanism involves blocking D2 dopamine receptors in the central nervous system (CNS). This blockade is crucial for its antipsychotic and antiemetic properties, particularly in the chemoreceptor trigger zone (CTZ) that mediates nausea and vomiting .
  • Histaminergic and Cholinergic Receptor Blockade : In addition to dopamine receptors, prochlorperazine also antagonizes H1 histamine receptors and muscarinic acetylcholine receptors. This broad receptor activity contributes to its sedative effects and mitigates nausea .
  • P2X7 Receptor Inhibition : Recent studies suggest that prochlorperazine may inhibit the P2X7 receptor in human macrophages, which prevents calcium ion influx independently of its dopaminergic antagonism. This action could have implications for inflammatory responses .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : Following oral administration, prochlorperazine is well absorbed, with a mean bioavailability of approximately 12.5%. Peak plasma concentrations are typically reached within 5 hours .
  • Distribution : The drug has a significant volume of distribution, indicating extensive tissue binding. Its half-life ranges from 8 to 9 hours, allowing for sustained effects with appropriate dosing .
  • Metabolism and Excretion : Metabolized primarily in the liver via cytochrome P450 enzymes (CYP2D6), prochlorperazine is excreted mainly through feces and bile. Only small amounts are eliminated unchanged in urine .

Clinical Applications

This compound is indicated for various conditions:

  • Psychotic Disorders : It is effective in managing symptoms associated with schizophrenia and schizoaffective disorders.
  • Nausea and Vomiting : Commonly used as an antiemetic, it is particularly beneficial for patients experiencing severe nausea due to chemotherapy or postoperative states .

Case Studies

  • Case of Off-label Use in Pediatrics :
    A recent case report highlighted significant complications arising from the off-label use of prochlorperazine maleate tablets after the discontinuation of the licensed liquid formulation. A child switched from liquid to crushed tablets experienced uncontrolled vomiting, necessitating multiple healthcare visits. Adjustments in dosing were required to regain control over symptoms, illustrating the importance of careful formulation management .
  • Intravenous Administration Study :
    A randomized study compared the effects of rapid intravenous infusion versus a slower administration method on akathisia incidence among patients treated for headache and nausea. Results indicated a 50% reduction in akathisia with a 15-minute infusion compared to a 2-minute push, suggesting that administration technique can significantly influence side effect profiles .

Side Effects

The side effects associated with prochlorperazine include:

  • Extrapyramidal Symptoms (EPS) : As with other antipsychotics, there is a risk of EPS due to dopamine blockade.
  • Sedation : The antihistaminergic properties can lead to sedation, which may be beneficial or detrimental depending on the clinical context.
  • Hypotension : Blocking alpha-adrenergic receptors can cause hypotension, particularly in sensitive populations .

Q & A

Q. What analytical methods are recommended for quantifying prochlorperazine mesilate in drug substances?

A validated Ultra Performance Liquid Chromatography (UPLC) method using an Acquity BDH C4 column (100 x 2.1 mm, 1.7 µm) is widely employed for rapid assay determination. This method adheres to ICH guidelines, ensuring specificity, linearity (0.025–0.15 mg/mL), precision (RSD <1%), and accuracy (98–102%). Alternative HPLC methods are also used for impurity profiling, detecting sulfoxide, dimers, and perazine impurities .

Q. Which spectroscopic techniques are utilized to characterize this compound?

Fourier Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., amine, sulfonate) and assesses drug-excipient compatibility. UV-Vis spectrophotometry at λmax 254 nm enables quantitative analysis. Differential Scanning Calorimetry (DSC) confirms melting points (~240°C) and detects interactions in solid-state formulations .

Q. How does the salt form (mesilate vs. maleate) influence physicochemical properties?

this compound contains 66% active base (vs. 62% in maleate). It is sparingly soluble in water (0.1%) and ethanol, with light sensitivity requiring storage in amber containers. The mesilate’s stability under thermal stress is superior to maleate, making it preferable for long-term formulations .

Q. What are the key impurities in this compound synthesis?

Process-related impurities include prochlorperazine sulfoxide (oxidation byproduct), dimer-I/II (polymerization products), and perazine (synthetic intermediate). Starting material residues like 2-chlorophenothiazine must be controlled below 0.1% via UPLC or HPLC with PDA detection .

Advanced Research Questions

Q. How to validate a stability-indicating method for this compound under stress conditions?

Stress testing involves hydrolysis (0.1M HCl/NaOH), oxidation (3% H2O2), and photolysis (ICH Q1B). A validated HPLC method with a C18 column and gradient elution (acetonitrile-phosphate buffer) separates degradation products. Forced degradation studies show mesilate is most susceptible to oxidation, generating sulfoxide (~5% under 72-hour exposure) .

Q. What challenges arise in formulating this compound due to its BCS Class II classification?

Its low solubility and high permeability necessitate solubility-enhancing strategies:

  • Co-solvents : Ethanol (10–20%) in parenteral formulations.
  • Solid dispersions : Polyvinylpyrrolidone (PVP K30) improves dissolution rate by 40% in vitro.
  • Nanocrystals : Reduced particle size (<200 nm) enhances bioavailability in preclinical models .

Q. How to assess this compound’s dopamine receptor antagonism in vitro?

Radioligand binding assays using [<sup>3</sup>H]spiperone on CHO-K1 cells expressing human D2 receptors determine IC50 values (mesilate: 12 nM). Functional antagonism is confirmed via cAMP inhibition assays, with a pA2 of 8.3 .

Q. What methodological considerations apply when switching salt forms (e.g., mesilate to maleate) in clinical formulations?

Bioequivalence studies must account for differences in active base content (66% vs. 62%). Crushed tablets may exhibit 20–30% drug loss due to incomplete dissolution, necessitating dose adjustments. Pharmacokinetic studies in healthy volunteers are critical to avoid subtherapeutic levels, as seen in pediatric cases .

Q. How to design a clinical study evaluating this compound’s efficacy in acute vertigo?

A double-blind, placebo-controlled RCT with 200 patients should use the Dizziness Handicap Inventory (DHI) as the primary endpoint. Stratified randomization by etiology (e.g., Ménière’s vs. vestibular neuritis) and co-administration with antiemetics (e.g., ondansetron) controls confounding variables. Safety monitoring for extrapyramidal symptoms (EPS) is mandatory, with dose titration based on Barnes Akathisia Scale scores .

Q. What advanced techniques are used for impurity profiling in this compound?

UPLC-PDA-MS identifies impurities at 0.05% levels. For example, dimer-II (m/z 785.2) is resolved using a 0.1% formic acid/acetonitrile gradient. Quantitative NMR (qNMR) with maleic acid as an internal standard validates impurity concentrations, ensuring compliance with ICH Q3A/B thresholds .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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